molecular formula C6H9N3 B2829432 1-cyclopropyl-1H-imidazol-2-amine CAS No. 1540194-36-2

1-cyclopropyl-1H-imidazol-2-amine

Cat. No. B2829432
CAS RN: 1540194-36-2
M. Wt: 123.159
InChI Key: USCWQOHKTHMBHG-UHFFFAOYSA-N
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Description

1-cyclopropyl-1H-imidazol-2-amine is a compound with the CAS Number: 1540194-36-2 . It has a molecular weight of 123.16 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Catalysis and Organic Synthesis

    • Copper-Catalyzed Chan-Lam Cyclopropylation: This technique is significant for medicinal chemistry as it allows the creation of small molecules with cyclopropane-heteroatom linkages. This method employs potassium cyclopropyl trifluoroborate and Cu(OAc)2 for the catalysis, offering an efficient route for synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives with various functional groups (J. Derosa et al., 2018).
  • Green Chemistry Applications

    • Eco-Friendly Synthesis of Imidazole Derivatives: The microwave-assisted synthesis of 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives is noteworthy for its environmental friendliness, operational simplicity, and high yield. This process uses aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile in pyridine (K. Sadek et al., 2018).
  • Potential Medical Applications

    • Synthesis of Tetrasubstituted Imidazoles as IDH1 Inhibitors: A protocol for the ecofriendly synthesis of 1,2,4,5-tetrasubstituted imidazoles is developed, some of which, bearing a cyclopropyl substituent, could potentially inhibit mutant isocitrate dehydrogenase 1 (IDH1), a target in cancer therapy (M. Shekarchi & F. Behbahani, 2020).
  • Environmental Applications

    • CO2 Capture by Task-Specific Ionic Liquid: A unique application involves a new ionic liquid that reacts reversibly with CO2, sequestering it as a carbamate salt. This liquid is comparable in efficiency for CO2 capture to commercial amine sequestering reagents, but it is nonvolatile and does not require water to function (Eleanor D. Bates et al., 2002).

Safety and Hazards

The safety information for 1-cyclopropyl-1H-imidazol-2-amine includes hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-cyclopropylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCWQOHKTHMBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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